molecular formula C10H6ClNOS2 B1347422 5-(4-Chlorobenzylidene)rhodanine CAS No. 6318-37-2

5-(4-Chlorobenzylidene)rhodanine

Cat. No. B1347422
CAS RN: 6318-37-2
M. Wt: 255.7 g/mol
InChI Key: HIWUQEXWRIIIKB-YVMONPNESA-N
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Description

5-(4-Chlorobenzylidene)rhodanine is a chemical compound with the linear formula C10H6ClNOS2 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of 5-(4-Chlorobenzylidene)rhodanine involves the variation of the functional group on the 5-benzylidine ring of rhodanine, leading to compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide . The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorobenzylidene)rhodanine is characterized by a linear formula of C10H6ClNOS2 . Its molecular weight is 255.746 .


Chemical Reactions Analysis

The chemical reactions involving 5-(4-Chlorobenzylidene)rhodanine are complex and involve several steps. For instance, the variation of the functional group on the 5-benzylidine ring of rhodanine led to compounds containing a 2-thioxo-4-thiazolidinone group attached to N-phenyl acetamide .


Physical And Chemical Properties Analysis

5-(4-Chlorobenzylidene)rhodanine is a solid at 20 degrees Celsius . It has a molecular weight of 255.746 and its linear formula is C10H6ClNOS2 .

Scientific Research Applications

Drug Discovery and Biological Activities

  • Rhodanines as Privileged Heterocycles in Medicinal Chemistry : Rhodanines, including 5-ene-rhodanines like 5-(4-Chlorobenzylidene)rhodanine, are recognized as important heterocycles in drug discovery. They have been developed into drug-like molecules with various biological activities and are used in approved drugs. Rhodanines serve as accessible building blocks for transformation into related heterocycles and offer multitarget properties with potential for optimization in drug discovery (Kaminskyy, Kryshchyshyn, & Lesyk, 2017).
  • Rhodanine as a Drug Scaffold : Rhodanines have become a significant class of heterocyclic compounds in drug discovery, particularly for treating type II diabetes mellitus and diabetic complications. 5-Arylidenerhodanines, a category to which 5-(4-Chlorobenzylidene)rhodanine belongs, have shown potent effects against various targets. Chemical modifications of rhodanines yield compounds with diverse pharmacological activities (Tomašič & Mašič, 2009).

Chemical Properties and Synthesis

  • Crystal Structure Analysis : The crystal structure of compounds similar to 5-(4-Chlorobenzylidene)rhodanine has been studied, providing insights into their molecular configurations, which is crucial for understanding their interactions in biological systems (El Ajlaoui et al., 2015).
  • Synthesis of Rhodanine Analogs : Research has focused on the synthesis of rhodanine analogs, including 5-(4-Chlorobenzylidene)rhodanine, through various chemical processes. These methods are important for developing new compounds with potential biological activities (Barakat et al., 2021).

Biomedical Applications

  • **Anticancer Potential**: Some derivatives of rhodanines, similar to 5-(4-Chlorobenzylidene)rhodanine, have shown promising anticancer activity against specific human cell lines, highlighting their potential in cancer treatment (Fahmy & Bekhit, 2002).
  • Photosynthesis-Inhibiting Properties : Certain rhodanine derivatives exhibit the ability to inhibit photosynthetic electron transport in plants, suggesting a potential use in the development of herbicides or plant growth regulators (Opletalová et al., 2011).

Chemical Synthesis and Modification

  • Solid-Phase Combinatorial Synthesis : Research into the synthesis of 5-arylalkylidene rhodanine, a category that includes 5-(4-Chlorobenzylidene)rhodanine, explores efficient methods for creating these compounds, which is essential for the rapid development of new drugs (Lee & Sim, 2000).
  • Antibacterial Properties : Studies on rhodanine derivatives have demonstrated antibacterial activity, especially against Gram-positive bacteria. This suggests a potential application of 5-(4-Chlorobenzylidene)rhodanine in developing new antibacterial agents (Tejchman et al., 2017).

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWUQEXWRIIIKB-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzylidene)rhodanine

CAS RN

6318-37-2
Record name 4-Thiazolidinone, 5-((4-chlorophenyl)methylene)-2-thioxo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobenzylidene)rhodanine
Source DTP/NCI
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Record name 5-(4-CHLOROBENZYLIDENE)RHODANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzylidene)rhodanine

Citations

For This Compound
5
Citations
FM El-Zawawy, MF El-Shahat, AA Mohamed, MTM Zaki - Analyst, 1995 - pubs.rsc.org
The synthesis, characteristics and analytical reactions of 5-(2,4-dihydroxybenzylidene)rhodanine (2,4-DHBR) with silver and gold are described. Maximum enhancement of the …
Number of citations: 42 pubs.rsc.org
P Romo, J Quiroga, J Cobo… - … Section C: Structural …, 2020 - scripts.iucr.org
The synthesis and characterization of three new dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine] compounds are reported, together with the crystal structures of two of them. (…
Number of citations: 4 scripts.iucr.org
GW Luttermoser, HW Bond - Journal of Parasitology, 1954 - cabdirect.org
Of 22 rhodanines, 20 hydantoins and 3 thiobydantoins tested, 5-(3', 4'dichlorobenzylidene) rhodanine, 5, 5-diphenylhydantoin, 5-(p-chlorophenyl)-5-methylhydan toin, 5-(4'-…
Number of citations: 12 www.cabdirect.org
W Tejchman, I Korona-Glowniak, L Kwietniewski… - Saudi Pharmaceutical …, 2020 - Elsevier
Two series of rhodanine-3-acetic and rhodanine-3-propionic acids derivatives having benzylidene and cinnamylidene substituents with additional electron donating and withdrawing …
Number of citations: 5 www.sciencedirect.com
JS Casas, MV Castaño, MD Couce… - European Journal of …, 2013 - Wiley Online Library
The interaction of 3‐(4‐X‐phenyl)‐2‐sulfanylpropenoic acids [H 2 (X‐pspa); X = –F, –Cl, –Br, –I, –OCH 3 , –OCF 3 , –OH] with lead(II) acetate in an alcoholic medium was explored in …

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